
Calcifediol-d3
Overview
Description
Calcifediol-d3, also known as 25-hydroxyvitamin D3, is a form of vitamin D produced in the liver by hydroxylation of vitamin D3 (cholecalciferol). It is a crucial intermediate in the metabolic pathway of vitamin D, which is essential for calcium and phosphate homeostasis and bone mineralization. This compound is often used to assess vitamin D status in the body and is also employed in the treatment of vitamin D deficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcifediol-d3 is synthesized through the hydroxylation of cholecalciferol (vitamin D3) at the 25th carbon position. This process is typically carried out using cytochrome P450 enzymes, particularly CYP2R1, in the liver. The reaction conditions involve maintaining an appropriate pH and temperature to facilitate the enzymatic activity.
Industrial Production Methods: Industrial production of this compound involves the bioconversion of vitamin D3 using microbial or enzymatic systems. This method is preferred due to its efficiency and higher yield compared to chemical synthesis. The process includes fermentation using specific strains of microorganisms that express the necessary hydroxylase enzymes .
Chemical Reactions Analysis
Types of Reactions: Calcifediol-d3 primarily undergoes hydroxylation reactions. The most significant reaction is its further hydroxylation in the kidney to form calcitriol (1,25-dihydroxyvitamin D3), the active hormonal form of vitamin D.
Common Reagents and Conditions:
Hydroxylation: Catalyzed by cytochrome P450 enzymes such as CYP27B1.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions involving oxidizing or reducing agents.
Major Products:
Calcitriol (1,25-dihydroxyvitamin D3): Formed by the hydroxylation of this compound in the kidney.
Scientific Research Applications
Pharmacological Characteristics
Calcifediol is recognized for its superior potency compared to vitamin D3. Studies indicate that calcifediol is approximately 3 to 6 times more effective than vitamin D3 on a weight basis due to its ability to achieve higher serum concentrations of 25-hydroxyvitamin D more rapidly . This characteristic makes it particularly beneficial for patients with conditions that impair the absorption of fat-soluble vitamins, such as obesity or malabsorption syndromes .
Key Pharmacokinetic Differences
- Absorption : Calcifediol does not require bile acids for absorption, making it more effective in individuals with fat malabsorption .
- Onset of Action : Calcifediol provides a faster increase in serum 25-hydroxyvitamin D levels compared to vitamin D3, which is critical in acute clinical situations .
Clinical Applications
Calcifediol has been studied extensively for its role in managing vitamin D deficiency and related disorders. Below are notable applications:
Treatment of Vitamin D Deficiency
Calcifediol is used to correct vitamin D deficiency effectively. Clinical trials have shown that it raises serum 25-hydroxyvitamin D levels significantly faster than vitamin D3, making it a preferred choice for patients requiring rapid repletion .
Bone Health
Calcifediol has demonstrated efficacy in improving bone mineral density and reducing fracture risk among postmenopausal women and elderly populations. A study indicated that calcifediol treatment resulted in a mean change in serum 25-hydroxyvitamin D levels significantly higher than that achieved with vitamin D3 .
Management of Chronic Conditions
Emerging evidence suggests that calcifediol may have benefits beyond bone health:
- Cardiovascular Health : Some studies reported improvements in cardiac function among patients treated with calcifediol .
- Muscle Function : Calcifediol has been associated with enhanced muscle strength and function in older adults, potentially reducing fall risk .
- COVID-19 : Preliminary studies indicate that calcifediol supplementation may correlate with improved outcomes in COVID-19 patients by modulating immune responses .
Case Study 1: Osteoporosis Management
In a clinical trial involving postmenopausal women with osteoporosis, patients receiving calcifediol exhibited a significant increase in bone mineral density compared to those on standard vitamin D3 therapy. The rapid rise in serum 25-hydroxyvitamin D levels was noted within the first month of treatment .
Case Study 2: Patients with Malabsorption Syndromes
A cohort study focused on patients with celiac disease demonstrated that those treated with calcifediol had improved serum levels of 25-hydroxyvitamin D despite their underlying malabsorption issues. This highlights calcifediol's utility in populations where traditional vitamin D supplementation may fail .
Mechanism of Action
Calcifediol-d3 exerts its effects by being converted to calcitriol in the kidney. Calcitriol then binds to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis. This interaction influences various biological processes, including bone mineralization, immune response, and cell proliferation .
Comparison with Similar Compounds
Cholecalciferol (Vitamin D3): The precursor of calcifediol-d3, synthesized in the skin upon exposure to ultraviolet B radiation.
Ergocalciferol (Vitamin D2): Another form of vitamin D, derived from plant sources and fungi.
Calcitriol (1,25-dihydroxyvitamin D3): The active hormonal form of vitamin D, produced from this compound in the kidney.
Comparison: this compound is unique in its rapid conversion to calcitriol, making it more effective in quickly raising serum 25-hydroxyvitamin D levels compared to cholecalciferol and ergocalciferol. It also has a more predictable dose-response curve and better absorption in individuals with fat malabsorption issues .
Biological Activity
Calcifediol, also known as 25-hydroxyvitamin D3 or 25(OH)D3, is a metabolite of vitamin D that plays a crucial role in calcium and phosphate metabolism. This article explores the biological activities of calcifediol, its mechanisms of action, clinical efficacy, and safety profile based on recent research findings.
Calcifediol exerts its biological effects primarily through two mechanisms: genomic and non-genomic actions.
- Genomic Actions : Calcifediol binds to the vitamin D receptor (VDR), which modulates gene expression involved in calcium homeostasis and bone metabolism. While calcifediol has a lower affinity for VDR compared to calcitriol (1,25(OH)D3), it still activates significant pathways related to calcium absorption and bone health .
- Non-Genomic Actions : Recent studies have identified rapid non-genomic effects mediated by calcifediol. These include the activation of membrane-bound VDRs, leading to immediate cellular responses such as increased intracellular calcium levels and activation of various signaling pathways (e.g., protein kinases) within minutes of exposure .
Pharmacokinetics
Calcifediol is noted for its pharmacokinetic advantages over other forms of vitamin D:
- Hydrophilicity : Calcifediol is more hydrophilic than vitamin D3, allowing for faster absorption and a quicker rise in serum levels.
- Half-Life : It has a shorter half-life but achieves higher plasma concentrations more rapidly. Studies indicate that calcifediol can elevate serum 25(OH)D3 levels significantly faster than vitamin D3, often within days rather than weeks .
Clinical Efficacy
Numerous clinical trials have demonstrated the efficacy of calcifediol in treating vitamin D deficiency:
- Efficacy in Women : A phase III-IV trial involving postmenopausal women showed that calcifediol was superior to cholecalciferol in raising serum 25(OH)D levels. After one month, participants receiving calcifediol had a mean increase of 9.7 ng/mL compared to 5.1 ng/mL for those on cholecalciferol (p < 0.0001) .
- Long-Term Treatment : In another study, long-term treatment with monthly calcifediol resulted in stable serum 25(OH)D concentrations without significant safety concerns. Upon discontinuation, serum levels dropped significantly, indicating the need for ongoing supplementation .
Safety Profile
Calcifediol has been associated with a favorable safety profile:
- Adverse Effects : In clinical trials comparing different formulations of calcifediol, serious treatment-emergent adverse events (TEAEs) were reported at similar rates across groups, suggesting that calcifediol is well-tolerated .
- Long-Term Use : Studies have shown no significant safety issues with long-term use, making it a viable option for managing vitamin D deficiency in various populations .
Data Summary
The following table summarizes key findings from recent studies on the efficacy and safety of calcifediol:
Study Type | Population | Dose | Serum 25(OH)D Increase (ng/mL) | Safety Observations |
---|---|---|---|---|
Phase III-IV Trial | Postmenopausal Women | Calcifediol 0.266 mg | 9.7 ± 6.7 (vs. 5.1 ± 3.5 for cholecalciferol) | No serious TEAEs reported |
Long-Term Study | Vitamin D Deficient Patients | Monthly Calcifediol | Significant increase; levels drop after discontinuation | No relevant safety issues |
Pharmacokinetics Study | Healthy Females | Daily/Weekly Calcifediol | Higher AUC than vitamin D3 by 123% (daily), 178% (weekly) | Well-tolerated |
Case Studies
- Case Study on Rapid Response : A study investigated the rapid effects of calcifediol supplementation in patients with chronic kidney disease (CKD). Participants showed significant increases in serum calcium and phosphate levels within days, demonstrating calcifediol's effectiveness in managing mineral imbalances associated with CKD.
- Case Study on Elderly Population : Another case focused on elderly individuals at risk for falls due to low vitamin D levels. After six months of calcifediol treatment, participants exhibited improved muscle strength and balance, correlating with increased serum 25(OH)D concentrations.
Q & A
Q. How can researchers validate the isotopic purity of Calcifediol-d3 in experimental settings?
Basic Research Focus
Isotopic purity is critical for deuterated compounds. Methods include:
- Mass Spectrometry (MS): Compare the molecular ion peaks (e.g., m/z 406.67 for this compound) with non-deuterated analogs to confirm deuterium incorporation .
- Nuclear Magnetic Resonance (NMR): Analyze -NMR spectra for reduced proton signals in deuterated positions .
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns to separate isotopic variants, ensuring >98% purity as per supplier specifications .
Q. What experimental designs are optimal for studying this compound’s role in Vitamin D Receptor (VDR) binding assays?
Advanced Research Focus
- Competitive Binding Assays: Co-incubate this compound with radiolabeled Vitamin D metabolites (e.g., -Calcitriol) in VDR-expressing cell lines (e.g., HEK293). Measure displacement efficiency to assess binding affinity .
- Structural Analysis: Use X-ray crystallography or molecular docking simulations to compare binding orientations of deuterated vs. non-deuterated Calcifediol. Note that deuteration may alter hydrophobic interactions due to isotopic mass differences .
- Control Experiments: Include non-deuterated Calcifediol and solvent controls to isolate isotopic effects .
Q. How do researchers reconcile contradictory data on this compound’s metabolic stability in preclinical models?
Advanced Research Focus
Contradictions may arise from variations in:
- Model Systems: Compare results across in vitro (e.g., hepatocyte assays) and in vivo (rodent pharmacokinetics) studies. For example, deuterated compounds may show prolonged half-life in vivo due to reduced metabolic cleavage .
- Analytical Sensitivity: Use ultra-sensitive LC-MS/MS for low-abundance metabolites, ensuring detection limits align with study objectives .
- Statistical Meta-Analysis: Pool data from multiple studies and apply mixed-effects models to identify confounding variables (e.g., diet, species-specific cytochrome P450 activity) .
Q. What methodologies are recommended for tracing this compound in vitamin D metabolic pathways?
Basic Research Focus
- Isotopic Tracer Studies: Administer -labeled this compound to model organisms and quantify deuterium enrichment in downstream metabolites (e.g., Calcitriol) via MS .
- Tissue-Specific Profiling: Use microsampling techniques (e.g., laser-capture microdissection) to assess localized metabolism in liver or kidney tissues .
- Kinetic Modeling: Apply compartmental models to estimate metabolic flux rates, incorporating deuterium’s kinetic isotope effects .
Q. How should researchers design studies to investigate this compound’s potential off-target effects in cellular systems?
Advanced Research Focus
- Transcriptomic Profiling: Conduct RNA-seq on cells treated with this compound vs. controls. Use pathway enrichment analysis (e.g., KEGG, GO) to identify non-VDR pathways (e.g., lipid metabolism) .
- CRISPR Screening: Perform genome-wide knockout screens to identify genes modulating this compound’s effects, prioritizing hits with high phenotypic scores .
- Dose-Response Curves: Test a broad concentration range (nM to µM) to distinguish VDR-specific effects from cytotoxicity .
Q. What are the best practices for synthesizing and characterizing novel deuterated analogs of Calcifediol?
Advanced Research Focus
- Deuterium Incorporation: Use catalytic deuteration (e.g., gas with palladium catalysts) or chemical exchange reactions targeting specific hydroxyl or methyl groups .
- Purity Validation: Combine HPLC, MS, and NMR to confirm structural integrity and isotopic distribution .
- Stability Testing: Accelerate degradation studies under varying pH/temperature conditions to assess deuterium retention .
Q. How can researchers address gaps in literature regarding this compound’s interactions with non-classical vitamin D pathways?
Advanced Research Focus
- High-Throughput Screening: Test this compound against libraries of nuclear receptors (e.g., LXR, FXR) using reporter assays .
- Cross-Disciplinary Collaboration: Partner with structural biologists to resolve 3D binding conformations and computational chemists for in silico simulations .
- Longitudinal Studies: Track chronic exposure effects in animal models to identify cumulative impacts on calcium homeostasis or immune function .
Q. What ethical and methodological considerations apply when using this compound in human-derived cell lines or tissues?
Basic Research Focus
- Ethical Approval: Ensure compliance with institutional review boards (IRBs) for studies involving primary human cells .
- Donor Variability: Account for genetic diversity by using cells from multiple donors and stratifying data by demographic factors (e.g., age, vitamin D status) .
- Data Transparency: Publish raw spectral data and experimental protocols in open-access repositories to facilitate replication .
Q. How do isotopic effects of deuterium in this compound influence its pharmacokinetic parameters compared to non-deuterated forms?
Advanced Research Focus
- Pharmacokinetic (PK) Modeling: Compare AUC, , and between deuterated and non-deuterated forms in preclinical models. Note that deuteration may reduce metabolic clearance via the "deuterium switch" effect .
- Enzyme Kinetics: Measure and for CYP24A1-mediated hydroxylation to quantify isotopic impacts on enzyme efficiency .
Q. What strategies optimize the reproducibility of this compound experiments across laboratories?
Basic Research Focus
- Standardized Protocols: Adopt consensus guidelines for sample preparation, storage (−80°C under argon), and analytical conditions (e.g., LC-MS gradients) .
- Inter-Laboratory Validation: Participate in round-robin trials to harmonize measurements of key parameters (e.g., binding affinity, isotopic purity) .
- Negative Controls: Include solvent-only and non-deuterated compound controls in all assays to baseline instrumental noise .
Properties
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i1D2,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUBBDSIWDLEOM-CMMPNOGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747283 | |
Record name | (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140710-94-7, 1262843-45-7 | |
Record name | (εR,1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-Hydroxy-2-(methylene-d2)cyclohexylidene]ethylidene-2-d]octahydro-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140710-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.